3,6-Dichlorobenzene-1,2-diamine

Catalog No.
S3475929
CAS No.
21732-93-4
M.F
C6H6Cl2N2
M. Wt
177.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichlorobenzene-1,2-diamine

CAS Number

21732-93-4

Product Name

3,6-Dichlorobenzene-1,2-diamine

IUPAC Name

3,6-dichlorobenzene-1,2-diamine

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

InChI

InChI=1S/C6H6Cl2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2

InChI Key

GCGFESBSSZSYHD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Cl)N)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)N)Cl

3,6-Dichlorobenzene-1,2-diamine, with the molecular formula C6_6H6_6Cl2_2N2_2, is an aromatic diamine characterized by two amino groups attached to a benzene ring that also contains two chlorine substituents at the 3 and 6 positions. This compound is notable for its unique structure, which influences its chemical reactivity and biological properties. It has a molar mass of 177.03 g/mol and a predicted density of 1.501 g/cm³. The melting point of this compound is approximately 98 °C when dissolved in ethanol .

Due to the presence of both amino and chlorinated functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles through nucleophilic substitution reactions, such as those involving amines or thiols.
  • Coupling Reactions: The amino groups can participate in coupling reactions, forming azo compounds or other derivatives.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives depending on the reaction conditions.

These reactions make it a versatile intermediate in organic synthesis .

3,6-Dichlorobenzene-1,2-diamine exhibits significant biological activity. It has been studied for its potential as an antibacterial and antifungal agent. Its structure allows it to interact with biological targets effectively, making it suitable for pharmaceutical applications. Additionally, some studies suggest it may have cytotoxic effects against certain cancer cell lines, indicating potential in cancer therapy .

Several methods exist for synthesizing 3,6-Dichlorobenzene-1,2-diamine:

  • Direct Chlorination: Chlorination of benzene-1,2-diamine using chlorine gas in the presence of a catalyst can yield the dichlorinated product.
  • Sandmeyer Reaction: This method involves converting an aryl diazonium salt derived from benzene-1,2-diamine into the dichlorinated compound through reaction with copper(I) chloride.
  • Substitution Reactions: Starting from 3-chlorobenzene-1,2-diamine, further chlorination or substitution reactions can be performed to achieve the desired product .

3,6-Dichlorobenzene-1,2-diamine finds numerous applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of medicinal compounds.
  • Dyes and Pigments: Its derivatives are utilized in dye manufacturing due to their color properties.
  • Chemical Research: Serves as a reagent in organic synthesis and material science research.

These applications highlight its importance in both industrial and academic settings .

Interaction studies involving 3,6-Dichlorobenzene-1,2-diamine focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Research indicates that this compound can form stable complexes with certain enzymes and receptors, which could lead to significant biological effects. These studies are crucial for understanding its potential therapeutic uses and mechanisms of action .

Several compounds share structural similarities with 3,6-Dichlorobenzene-1,2-diamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chlorobenzene-1,2-diamineC6_6H7_7ClN2_2Contains one chlorine atom; less reactive than dichloro variant
4-Chlorobenzene-1,2-diamineC6_6H7_7ClN2_2Different substitution pattern; may exhibit different biological activity
3,5-Dichloro-1,2-diaminobenzeneC6_6H6_6Cl2_2N2_2Similar dichloro structure but different positions; alters reactivity
4-Methylbenzene-1,2-diamineC8_8H10_10N2_2Methyl substitution changes solubility and reactivity

The uniqueness of 3,6-Dichlorobenzene-1,2-diamine lies in its specific chlorination pattern and the resulting chemical properties that influence its reactivity and biological interactions compared to these similar compounds .

XLogP3

2.1

Dates

Modify: 2023-07-26

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